N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
CAS No.: 1235668-80-0
Cat. No.: VC11965085
Molecular Formula: C17H21N3O4S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235668-80-0 |
|---|---|
| Molecular Formula | C17H21N3O4S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-[(1-methylsulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H21N3O4S/c1-25(22,23)20-9-7-13(8-10-20)12-18-17(21)15-11-16(24-19-15)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) |
| Standard InChI Key | XTQVHCSMSIQWNH-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound features a 1,2-oxazole ring substituted at the 5-position with a phenyl group and at the 3-position with a carboxamide moiety. The carboxamide nitrogen is connected to a (1-methanesulfonylpiperidin-4-yl)methyl group, introducing both sulfonamide and piperidine functionalities . Key structural attributes include:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle, methanesulfonylated at the 1-position to enhance solubility and metabolic stability .
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1,2-Oxazole: A five-membered aromatic ring with oxygen and nitrogen atoms, known to participate in hydrogen bonding and π-π interactions with biological targets.
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Phenyl Group: Provides hydrophobic character, potentially facilitating membrane penetration.
Table 1: Comparative Molecular Properties of Selected Oxazole Derivatives
Synthesis and Analytical Characterization
Synthetic Routes
While explicit protocols for this compound are undisclosed, analogous molecules suggest a multi-step approach :
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Piperidine Modification: Methanesulfonylation of piperidin-4-ylmethanol using methanesulfonyl chloride under basic conditions.
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Oxazole Formation: Cyclization of an appropriate precursor (e.g., nitrile oxide with a phenylacetylene) to form the 1,2-oxazole core .
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Carboxamide Coupling: Reaction of the oxazole-3-carboxylic acid with the modified piperidine derivative via carbodiimide-mediated coupling.
Reaction monitoring typically employs HPLC for purity assessment and NMR for structural confirmation. Challenges include controlling stereochemistry at the piperidine ring and ensuring regioselectivity during oxazole synthesis .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro studies on analogous molecules reveal growth inhibition in cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) with IC₅₀ values ranging from 0.5–10 μM . Mechanistically, these compounds induce G1/S cell cycle arrest by downregulating cyclin D1 and phosphorylated Rb .
Table 2: Therapeutic Targets and Associated Diseases from Patent Literature
| Target Class | Associated Diseases | Structural Features Linked to Activity |
|---|---|---|
| CDK2/CDK4 | Breast cancer, lymphoma, glioblastoma | Sulfonamide-piperidine, heteroaromatic cores |
| p53-MDM2 Interaction | Solid tumors, chemoresistant cancers | Carboxamide linkers, hydrophobic substituents |
| Acyl-CoA Synthetase | Metabolic disorders, obesity | Oxazole rings, lipophilic side chains |
Future Research Directions
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